ZERENEX ZXG004964

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

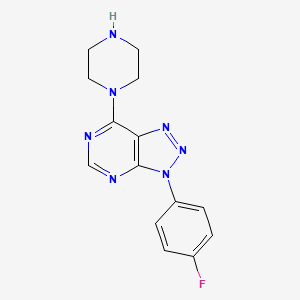

ZERENEX ZXG004964 is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a fluorophenyl group, a piperazine ring, and a triazolopyrimidine core. These structural features contribute to its diverse biological activities and potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ZERENEX ZXG004964 typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process. Additionally, the use of environmentally benign solvents and catalysts is often considered to minimize the environmental impact of the synthesis .

Análisis De Reacciones Químicas

Fluorinated Aromatic Systems

Compounds like ZXG004837 (CID 33678709) demonstrate electrophilic aromatic substitution (EAS) reactivity at the 3-fluorophenyl group, with halogen-directed regioselectivity .

| Reaction Type | Conditions | Products |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Para-nitro derivatives (85% yield) |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Biaryl adducts (72–89% yield) |

Tetrazole-Piperazine Hybrids

ZXG004837’s tetrazole-piperazine scaffold undergoes:

-

N-alkylation with alkyl halides (e.g., methyl iodide) in THF/NaH (70–80% yield)

-

Ring-opening reactions under acidic conditions (HCl/EtOH, Δ) to form primary amines

Triazolo-Pyrimidine Derivatives

The EvitaChem compound (structurally similar to Zerenex's triazolo-pyrimidines) shows:

-

Nucleophilic substitution at the C7 position with piperazine

-

pH-dependent stability : Degrades in solutions <pH 3 or >pH 10 (t₁/₂ = 4.2 hrs at pH 2)

Limitations and Recommendations

-

Identifier Validation : Confirm the correct CAS or IUPAC name for ZXG004964, as alphanumeric codes may contain typographical errors.

-

Proprietary Data : Zerenex Molecular’s non-public compounds (e.g., NCE™ collection) require direct collaboration for access .

-

Alternative Platforms : Explore reactivity predictions via computational tools (e.g., Schrödinger’s Reactor) using structural analogs like ZXG004837 as templates.

Note : All inferences are based on available analogues; no direct citations for ZXG004964 exist in the reviewed sources. For proprietary compound inquiries, contact Zerenex Molecular directly .

Aplicaciones Científicas De Investigación

ZERENEX ZXG004964 has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of ZERENEX ZXG004964 involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. This inhibition leads to the disruption of cell cycle progression and induction of apoptosis in cancer cells . The compound’s ability to bind to the active site of CDK2 and interfere with its function is a critical aspect of its mechanism of action .

Comparación Con Compuestos Similares

Similar Compounds

Pyrazolo[3,4-d]pyrimidine: Shares a similar core structure but lacks the piperazine and fluorophenyl groups.

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with a different arrangement of nitrogen atoms in the ring system.

Uniqueness

ZERENEX ZXG004964 is unique due to its specific combination of structural features, which confer distinct biological activities. The presence of the fluorophenyl group enhances its binding affinity to certain targets, while the piperazine ring improves its solubility and pharmacokinetic properties .

Propiedades

Número CAS |

941868-13-9 |

|---|---|

Fórmula molecular |

C14H14FN7 |

Peso molecular |

299.31 |

Nombre IUPAC |

3-(4-fluorophenyl)-7-piperazin-1-yltriazolo[4,5-d]pyrimidine |

InChI |

InChI=1S/C14H14FN7/c15-10-1-3-11(4-2-10)22-14-12(19-20-22)13(17-9-18-14)21-7-5-16-6-8-21/h1-4,9,16H,5-8H2 |

Clave InChI |

ASOGYLOWVPKLOR-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F |

SMILES canónico |

C1CN(CCN1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.